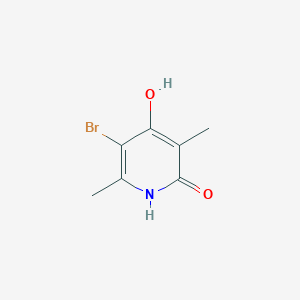
6-Ethoxy-2-(ethylthio)pyrimidin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Ethoxy-2-(ethylthio)pyrimidin-4(1H)-one is a heterocyclic compound with a pyrimidine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of ethoxy and ethylthio groups in its structure contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-2-(ethylthio)pyrimidin-4(1H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloro-6-ethoxypyrimidine with ethanethiol in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
6-Ethoxy-2-(ethylthio)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ethoxy or ethylthio groups under specific conditions.
Substitution: The ethoxy and ethylthio groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of de-ethoxylated or de-ethylthiolated derivatives.
Substitution: Formation of various substituted pyrimidinones depending on the nucleophile used.
科学的研究の応用
6-Ethoxy-2-(ethylthio)pyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties.
作用機序
The mechanism of action of 6-Ethoxy-2-(ethylthio)pyrimidin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of ethoxy and ethylthio groups can influence its binding affinity and selectivity towards these targets.
類似化合物との比較
Similar Compounds
- 6-Ethoxy-2-(methylthio)pyrimidin-4(1H)-one
- 6-Methoxy-2-(ethylthio)pyrimidin-4(1H)-one
- 6-Ethoxy-2-(phenylthio)pyrimidin-4(1H)-one
Uniqueness
6-Ethoxy-2-(ethylthio)pyrimidin-4(1H)-one is unique due to the specific combination of ethoxy and ethylthio groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C8H12N2O2S |
|---|---|
分子量 |
200.26 g/mol |
IUPAC名 |
4-ethoxy-2-ethylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H12N2O2S/c1-3-12-7-5-6(11)9-8(10-7)13-4-2/h5H,3-4H2,1-2H3,(H,9,10,11) |
InChIキー |
OTFHDMRMOKMFPN-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=O)NC(=N1)SCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


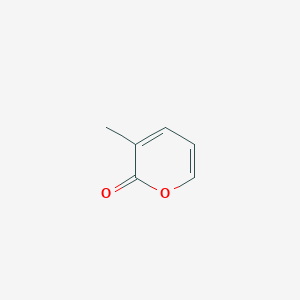

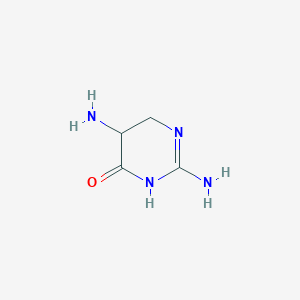
![Ethyl 6-[4-[8-(1,4-dioxa-8-azaspiro-[4.5]decyl)methyl]phenyl]-6-oxohexanoate](/img/structure/B13100114.png)


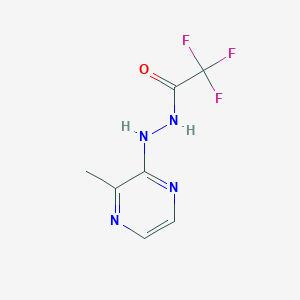
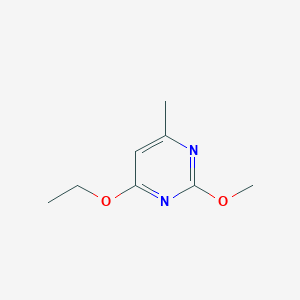
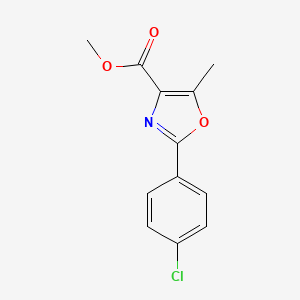
![2-(4-Cyclopropylphenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B13100153.png)
![9-([1,1'-Biphenyl]-4-yl)-10-(4-(4-phenylnaphthalen-1-yl)phenyl)anthracene](/img/structure/B13100158.png)
![7-Ethoxypyrido[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B13100164.png)
![5-tert-Butyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B13100172.png)
